molecular formula C20H28N6O B5552425 3-[(1-cyclohexyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-4-ethylpiperazin-2-one

3-[(1-cyclohexyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-4-ethylpiperazin-2-one

Cat. No. B5552425
M. Wt: 368.5 g/mol
InChI Key: COGVIPRBRTWUDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Although the specific synthesis of "3-[(1-cyclohexyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-4-ethylpiperazin-2-one" is not detailed in the available literature, compounds with similar structures, such as those containing piperazine and triazole rings, are typically synthesized through multi-step organic synthesis processes. These processes might involve nucleophilic substitution reactions, cycloadditions, and the use of protecting groups to control the reactivity of different functional groups within the molecule (Sweidan et al., 2020).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple heterocyclic rings that can significantly influence the molecule's overall conformation and reactivity. The crystal and molecular structure of related compounds, as determined by X-ray crystallography, often reveals intricate details such as ring conformations, types of intermolecular interactions (e.g., hydrogen bonding, π-π stacking), and the spatial arrangement of different substituents, which can have profound effects on the compound's physical and chemical properties (Lin et al., 2012).

Scientific Research Applications

Anticancer and Anti-inflammatory Properties

Research has identified derivatives of the compound with significant anticancer and anti-inflammatory activities. For example, novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their cytotoxic effects on cancer cell lines and their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammatory processes. These compounds have shown promising results in structure-activity relationship (SAR) studies, indicating their potential as therapeutic agents in cancer and inflammation treatment (Rahmouni et al., 2016).

Analgesic Properties

The structural characterization of isothiazolopyridines, which share a similar structural motif with the compound , has been conducted to understand their analgesic properties better. These studies provide insights into the molecular interactions and bonding patterns that contribute to their effectiveness as pain relievers (Karczmarzyk & Malinka, 2008).

Serotonin Receptor Activity

Research into N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione has shown that these compounds exhibit high affinity for serotonin 5-HT1A and 5-HT2A receptors. This affinity suggests their potential use in developing treatments for psychiatric disorders by modulating serotonin levels in the brain (Obniska et al., 2006).

Anticonvulsant Properties

Derivatives synthesized from the base compound have demonstrated anticonvulsant properties in various models. These findings suggest their application in developing new treatments for epilepsy and other seizure disorders (Obniska et al., 2005).

Tuberculostatic Activity

Some derivatives have been tested for their tuberculostatic activity, showing effectiveness against tuberculosis by inhibiting the growth of Mycobacterium tuberculosis. These compounds could potentially contribute to the development of new anti-tuberculosis drugs (Foks et al., 2004).

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Compounds containing a 1,2,4-triazole ring are known to have diverse biological activities such as antibacterial, antifungal, and anticancer activities .

Future Directions

Future research could focus on synthesizing the compound and studying its biological activity. It could also involve modifying the structure to improve its activity or reduce potential side effects .

properties

IUPAC Name

3-[(2-cyclohexyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)methyl]-4-ethylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O/c1-2-25-13-12-22-20(27)17(25)14-18-23-19(15-8-10-21-11-9-15)24-26(18)16-6-4-3-5-7-16/h8-11,16-17H,2-7,12-14H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGVIPRBRTWUDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNC(=O)C1CC2=NC(=NN2C3CCCCC3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1-cyclohexyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-4-ethylpiperazin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.